molecular formula C11H9N3S2 B5569909 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- CAS No. 92590-01-7

1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]-

Cat. No.: B5569909
CAS No.: 92590-01-7
M. Wt: 247.3 g/mol
InChI Key: GQTBJJZJMACYFC-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- is a benzimidazole derivative featuring a 4-thiazolylmethylthio substituent at the 2-position. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their broad-spectrum biological activities, including anticancer, antimicrobial, and antiviral properties . Thiazole-containing derivatives are particularly notable for their roles in targeting viral infections and cancer pathways, as highlighted in patents describing their therapeutic applications .

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S2/c1-2-4-10-9(3-1)13-11(14-10)16-6-8-5-15-7-12-8/h1-5,7H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTBJJZJMACYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351442
Record name 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92590-01-7
Record name 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzimidazole derivatives with thiazole-containing compounds under specific conditions. For instance, the reaction of 2-mercaptobenzimidazole with 4-thiazolylmethyl chloride in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-CH₂-) bridge connecting the benzimidazole and thiazole rings can participate in nucleophilic substitution under specific conditions. For example:

  • Alkylation/Dealkylation : The methylene group adjacent to sulfur may undergo deprotonation to form a thiolate intermediate, enabling alkylation with electrophiles like alkyl halides .

  • Oxidation : Thioethers are susceptible to oxidation, forming sulfoxides (-SO-) or sulfones (-SO₂-) using agents like H₂O₂ or m-CPBA.

Functionalization of the Benzimidazole Core

The benzimidazole moiety provides two reactive sites:

  • NH Groups : The N-H protons (pKa ~12–14) can be deprotonated with strong bases (e.g., NaH) for alkylation or acylation. For instance, reaction with chloroacetamide yields N-alkylated derivatives .

  • Electrophilic Substitution : Substitutions occur preferentially at the 5- and 6-positions of the benzimidazole ring. Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄) introduces nitro or sulfonic acid groups, respectively .

Thiazole Ring Reactivity

The 4-thiazolyl group contributes additional reactivity:

  • Coordination Chemistry : The thiazole nitrogen can act as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or medicinal applications .

  • Electrophilic Addition : While less reactive than benzene, halogenation (e.g., Br₂ in acetic acid) at the 5-position of the thiazole ring is feasible under acidic conditions .

Condensation and Schiff Base Formation

The compound’s structure allows for condensation reactions:

  • Hydrazone Formation : Reaction with hydrazines or semicarbazides in ethanol/acetic acid yields Schiff bases, as demonstrated in analogs like 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura couplings at halogenated positions (if present) enable aryl group introductions.

Biological Activity and Derived Analogs

Derivatives of this compound show diverse bioactivity:

  • Antimicrobial Agents : Substitution with electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances activity against Gram-positive bacteria .

  • Antiparasitic Applications : Thiazole-modified benzimidazoles exhibit efficacy against protozoan infections by inhibiting folate synthesis .

Table 1: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsProductReference
Thioether OxidationH₂O₂, CH₃COOH, 50°CSulfoxide derivative
Benzimidazole AlkylationCH₃I, NaH, DMF, 0°C→RTN-Methylated benzimidazole
Hydrazone FormationThiosemicarbazide, EtOH, refluxSchiff base
Halogenation (Thiazole)Br

Scientific Research Applications

1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following sections compare the target compound with structurally related benzimidazole derivatives, focusing on synthetic methods, physicochemical properties, and biological activities.

Alkylthio-Substituted Benzimidazoles
  • 1-Methyl-2-(methylthio)-1H-benzoimidazole (CAS 4344-61-0):
    Synthesized via alkylation of 1H-benzimidazole-2-thiol with methyl iodide under mild conditions (K₂CO₃/DMF, room temperature) . This method is efficient for simple alkylthio groups but lacks versatility for bulkier substituents like thiazole.
  • 2-((Ethylthio)methyl)-1H-benzimidazole (Compound 5d):
    Prepared with a 62% yield using ethylthiol derivatives, exhibiting a melting point of 132–136°C. Its antibacterial activity is attributed to the ethylthio group’s lipophilicity .
Heterocyclic Thioethers
  • 2-[(4-Methoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (CAS 206990-32-1):
    Features a pyridine ring, increasing molecular weight (271.34 g/mol) and LogP (3.97), which may improve blood-brain barrier penetration .
  • Target Compound: 2-[(4-Thiazolylmethyl)thio]-1H-benzimidazole :
    Synthesis likely requires multi-component reactions or specialized coupling agents due to the thiazole ring’s complexity. Similar derivatives in patents utilize thiazole-containing building blocks under catalytic conditions .

Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) LogP Melting Point (°C)
1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- 4-Thiazolylmethylthio 271.34 3.97 Not reported
1-Methyl-2-(methylthio)-1H-benzoimidazole Methyl, methylthio 180.26 ~2.5 Not specified
2-((Ethylthio)methyl)-1H-benzimidazole Ethylthio 223.25 N/A 132–136
2-[[4-(2-Ethoxyethoxy)-3-methylpyridin-2-yl]methylsulfanyl]-1H-benzimidazole Ethoxyethoxy-pyridinyl 343.14 3.97 Not reported

Key Observations :

  • Melting points for alkylthio derivatives (e.g., 132–136°C) indicate higher crystallinity, whereas bulkier heterocycles may reduce melting points due to steric hindrance .

Biological Activity

1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

The compound exhibits a wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Shows potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Involved in reducing inflammation through various biochemical pathways.
  • Antioxidant : Capable of scavenging free radicals and protecting cells from oxidative stress.

The mechanisms through which 1H-benzimidazole derivatives exert their effects can vary significantly:

  • Enzyme Inhibition : Many benzimidazole compounds act as inhibitors of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. For instance, modifications to the benzimidazole structure can enhance selectivity for COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects .
  • Receptor Interaction : Benzimidazoles have been shown to interact with various receptors, including cannabinoid receptors and transient receptor potential channels, which are implicated in pain and inflammation pathways .

Structure-Activity Relationship (SAR)

The biological activity of 1H-benzimidazole, 2-[(4-thiazolylmethyl)thio]- is heavily influenced by its structural components. Key findings from SAR studies include:

  • Substituent Effects : The presence of a thiomethyl group at the 2-position enhances antimicrobial activity . Variations at the 5-position of the benzimidazole ring significantly affect anti-inflammatory properties, with certain substitutions leading to improved selectivity for COX enzymes .
  • Pharmacophore Identification : The benzimidazole scaffold serves as a critical pharmacophore in many therapeutic agents. Its modifications can lead to compounds with enhanced potency against specific targets .

Antimicrobial Activity

A study demonstrated that derivatives of 1H-benzimidazole with thiazole substitutions exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

Anticancer Properties

Research indicated that certain benzimidazole derivatives could inhibit the growth of cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 0.5 to 5 µM, showcasing their potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in various cancer cell lines
Anti-inflammatorySelective inhibition of COX enzymes
AntioxidantScavenges free radicals

Table 2: Structure-Activity Relationship Insights

Substituent PositionEffect on ActivityReference
2-positionEnhances antimicrobial activity
5-positionAffects COX selectivity
General ModificationsVaries potency across targets

Q & A

Q. Key Optimization Parameters :

  • Catalyst loading (e.g., 4% FeCl₃·6H₂O relative to SiO₂ weight ).
  • Solvent choice (methanol or DMSO for solubility and reactivity ).

Basic: How is the structural integrity of 2-[(4-thiazolylmethyl)thio]-1H-benzimidazole confirmed experimentally?

Answer:
A combination of spectroscopic and analytical techniques is employed:

  • FT-IR : Confirm the presence of N-H (3200–3400 cm⁻¹), C=S (1050–1250 cm⁻¹), and aromatic C-H stretches .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.5 ppm (aromatic protons), δ 4.5–5.0 ppm (SCH₂ group), and δ 2.5–3.0 ppm (thiazole methyl protons) .
    • ¹³C NMR : Signals for benzimidazole carbons (δ 110–150 ppm) and thiazole carbons (δ 120–140 ppm) .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₁H₁₀N₄S₂) with <0.4% deviation .

Advanced: How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?

Answer:
In vitro assays :

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values .
  • Enzyme Inhibition : Target-specific assays (e.g., urease or ATPase inhibition) using spectrophotometric methods .

Q. Methodological Considerations :

  • Positive controls (e.g., Thiabendazole for antifungal assays ).
  • Dose-response curves to establish potency and selectivity .

Advanced: How can structural discrepancies in bioactivity data among benzimidazole-thiazole derivatives be resolved?

Answer:
Structure-Activity Relationship (SAR) Analysis :

  • Substituent Effects : Compare derivatives with varying thiazole substituents (e.g., 2-methyl vs. 4-nitro groups) to identify key pharmacophores .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., tubulin for anticancer activity) .

Q. Experimental Validation :

  • Crystallography : Single-crystal X-ray diffraction (using SHELX software ) to resolve 3D conformations influencing bioactivity.
  • Regioselectivity Studies : Probe reaction conditions (e.g., solvent polarity) to control substitution patterns .

Advanced: What strategies optimize reaction yields for large-scale synthesis of this compound?

Answer:

  • Catalyst Recycling : FeCl₃/SiO₂ nanocatalysts can be reused ≥5 times without significant activity loss .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time and improves atom economy .
  • Purification Techniques : Flash chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from ethanol .

Q. Yield Optimization Table :

MethodCatalyst/SolventYield (%)Purity (%)Reference
Base-promoted alkylationK₂CO₃, methanol7595.5
FeCl₃/SiO₂ catalysisFeCl₃·6H₂O, ethanol8998
Multicomponent reactionNaOH, DMSO6892

Basic: How does the electronic nature of substituents on the thiazole ring affect physicochemical properties?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Increase solubility via enhanced polarity (e.g., NO₂, CN) but may reduce membrane permeability .
  • Electron-Donating Groups (EDGs) : Improve lipophilicity (e.g., CH₃, OCH₃), enhancing bioavailability .
  • Halogen Substituents : Influence metabolic stability (e.g., F, Cl) and binding affinity to hydrophobic enzyme pockets .

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